5-fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)pyrimidin-4(3H)-one
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Overview
Description
5-fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C10H4F5N3O and its molecular weight is 277.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Development in Antifungal Agents
- The synthesis of Voriconazole, a broad-spectrum triazole antifungal agent, involves the addition of a 4-(1-metalloethyl)-5-fluoropyrimidine derivative. The process includes the utilization of 5-fluoropyrimidine and its variants, illustrating the compound's role in developing antifungal medications (Butters et al., 2001).
Applications in Malaria Treatment
- In the development of new treatments for malaria, certain pyrimidine analogues, including derivatives of 5-fluoropyrimidine, have been explored. These compounds showed promising antimalarial activity and were considered for preclinical development (Chavchich et al., 2016).
Biotransformation in β-Secretase Inhibitors
- The biotransformation of β-secretase inhibitors, which are important in Alzheimer's disease research, involves compounds with pyrimidine structures similar to 5-fluoropyrimidine. This research helps understand the metabolic fate of these compounds (Lindgren et al., 2013).
Synthesis and Biological Activity
- Studies on 5-fluorotubercidin, which involves the electrophilic fluorination of a related pyrimidine compound, contribute to understanding the synthesis and biological activity of such compounds. These studies are crucial in developing new medicinal applications (Wang et al., 2004).
Antifungal Activity of Pyrimidine Derivatives
- Research on novel pyrimidine derivatives, including those related to 5-fluoropyrimidine, has shown significant antifungal activity. Such studies are crucial for developing new antifungal agents (Wu et al., 2021).
Antiviral Activity Research
- The study of trifluorothymidine, a compound structurally related to 5-fluoropyrimidine, contributes to understanding the molecular mechanisms behind its antiviral activity. This research is valuable in developing new antiviral drugs (Heidelberger, 1975).
Synthesis in Nicotinic Acetylcholine Receptor Binding
- Research involving the synthesis of related pyrimidine compounds has implications for understanding the binding properties of nicotinic acetylcholine receptors. This research can be applied in neurological studies (Doll et al., 1999).
Properties
IUPAC Name |
5-fluoro-2-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrimidin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F5N3O/c11-5-1-4(10(13,14)15)2-16-7(5)8-17-3-6(12)9(19)18-8/h1-3H,(H,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZEOPVGLSDCQAH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)C2=NC=C(C(=O)N2)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F5N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.